6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
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Overview
Description
6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is an organic compound with the molecular formula C6H10N4O2. It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonia Cyanic Acid and Urea Reaction: This method involves the reaction of ammonia cyanic acid and urea under acidic or basic conditions to form 6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione.
Pyrolysis of Urea Amine: Urea amine undergoes pyrolysis at high temperatures to yield the desired compound.
Phosgene Method: Urea amine reacts with phosgene to produce this compound.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using the ammonia cyanic acid and urea reaction due to its efficiency and cost-effectiveness. The reaction is carried out in reactors with precise temperature and pH control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazine-4-yl-acetamide: Similar in structure but with different functional groups.
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: Another compound with a methoxy group but different core structure.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Shares the methoxy group but has a naphthalene core.
Uniqueness
6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is unique due to its triazine core, which imparts stability and reactivity that are advantageous in various chemical and industrial applications. Its ability to form stable complexes with biological molecules also makes it valuable in scientific research.
Properties
CAS No. |
57857-37-1 |
---|---|
Molecular Formula |
C4H5N3O3 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
6-methoxy-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C4H5N3O3/c1-10-3-2(8)5-4(9)7-6-3/h1H3,(H2,5,7,8,9) |
InChI Key |
OFIYORALZRISJU-UHFFFAOYSA-N |
SMILES |
COC1=NNC(=O)NC1=O |
Canonical SMILES |
COC1=NNC(=O)NC1=O |
solubility |
not available |
Origin of Product |
United States |
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